molecular formula C9H17NOS B8689565 N-Cyclohexyl-3-sulfanylpropanamide CAS No. 2935-89-9

N-Cyclohexyl-3-sulfanylpropanamide

Cat. No. B8689565
Key on ui cas rn: 2935-89-9
M. Wt: 187.30 g/mol
InChI Key: IILDNJFHFXLQQU-UHFFFAOYSA-N
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Patent
US04868310

Procedure details

A mixture of N-cyclohexylacrylamide (15.3 g), concentrated hydrochloric acid (19.4 g, 37.6%), thiourea (7.6 g) and water (10 g) was heated to 60° C. for 2 hours, cooled to 20° C. and sodium hydroxide (50%, 16 g) was slowly added under nitrogen keeping the temperature below 30° C. The resulting mixture was heated to 60° C. for 1 hour and extracted with methylene chloride (2×50 ml). Removal of the solvent afforded N-cyclohexyl-3-mercaptopropionamide (16.9 g) which was purified by vacuum distillation at 0.05 mm and 130° C. to yield 13.7 g of N-cyclohexyl-3-mercaptopropionamide; m.p. 73.5°-75.5° C.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8](=[O:11])[CH:9]=[CH2:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.NC(N)=[S:15].[OH-].[Na+]>O>[CH:1]1([NH:7][C:8](=[O:11])[CH2:9][CH2:10][SH:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C1(CCCCC1)NC(C=C)=O
Name
Quantity
19.4 g
Type
reactant
Smiles
Cl
Name
Quantity
7.6 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
10 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 60° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×50 ml)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(CCS)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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